molecular formula C21H31N7O B6068690 (5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone

(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone

Cat. No.: B6068690
M. Wt: 397.5 g/mol
InChI Key: OLHSMYRXMAGGPY-UHFFFAOYSA-N
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Description

The compound (5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole core with a triazole and piperidine moiety, making it a versatile candidate for various applications.

Properties

IUPAC Name

(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-15-4-5-19-18(12-15)20(24-23-19)21(29)27-10-6-17(7-11-27)28-14-16(22-25-28)13-26-8-2-3-9-26/h14-15,17H,2-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHSMYRXMAGGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C(=O)N3CCC(CC3)N4C=C(N=N4)CN5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the triazole and piperidine groups through a series of coupling reactions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole moieties using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.

Medicine

In medicine, (5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone lies in its combination of an indazole core with a triazole and piperidine moiety. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

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